![molecular formula C12H10FN3O2 B4507800 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4507800.png)
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is an organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridazinone ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(2-fluorophenyl)-6-oxopyridazine. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural components contribute to its ability to interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Some studies suggest that the compound may possess properties that inhibit the growth of bacteria and fungi.
- Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, potentially modulating their activity and influencing metabolic pathways.
Biological Research
In biological contexts, 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is being explored for various activities:
- Cytotoxicity Studies : Evaluations have shown that while some derivatives exhibit cytotoxic effects against cancer cell lines (e.g., HeLa, A549), the specific compound demonstrates lower cytotoxic potential compared to other fluorinated analogs. For instance, CC₅₀ values indicate higher concentrations are needed for significant effects.
Compound Name | CC₅₀ (µM) | Antiviral Activity |
---|---|---|
This compound | >80 | None |
[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | >80 | None |
[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | >100 | None |
Drug Discovery
The compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic effects. Its unique electronic properties due to the fluorine atom enhance its binding affinity to various molecular targets.
Case Studies
Several studies have focused on the synthesis and evaluation of similar pyridazine derivatives, highlighting how structural modifications can enhance biological activity:
- A comparative study on pyridazine derivatives showed that introducing different substituents on the phenyl ring significantly affected both cytotoxicity and receptor binding affinity.
Example Case Study
A recent investigation into this compound revealed its interaction with specific enzymes, suggesting potential pathways for therapeutic applications. The study emphasized the need for further modifications to improve its efficacy against targeted diseases.
Industrial Applications
In addition to medicinal uses, this compound can be employed in the production of specialty chemicals and agrochemicals. Its ability to serve as a precursor in chemical syntheses makes it valuable in industrial settings where unique chemical properties are desired.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Uniqueness
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific fluorophenyl and pyridazinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H21FN4O2
- Molecular Weight : 404.4 g/mol
- CAS Number : 1324083-71-7
The compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cancer and inflammatory pathways. Its structure suggests that it may function as an inhibitor of certain enzymes or receptors that are critical in these processes.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. For instance, in vitro studies have demonstrated that derivatives of pyridazine can inhibit cell proliferation in various cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) through mechanisms involving caspase activation .
Inflammatory Response Modulation
Additionally, the compound may play a role in modulating inflammatory responses. It has been suggested that similar compounds can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Inflammation | Inhibition of cytokine production | |
Enzyme Inhibition | Potential inhibition of kinases |
Research Findings
- Anticancer Activity : A study evaluated the anticancer effects of various pyridazine derivatives, including those structurally related to this compound. Results indicated significant cytotoxicity against prostate and breast cancer cell lines, with enhanced caspase activity observed .
- Inflammatory Pathways : Another research effort focused on the role of similar compounds in modulating inflammatory pathways. The findings suggested that these compounds could effectively reduce levels of inflammatory markers in vitro, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)10-5-6-12(18)16(15-10)7-11(14)17/h1-6H,7H2,(H2,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJQQUJNYYZSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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